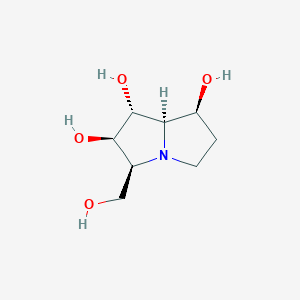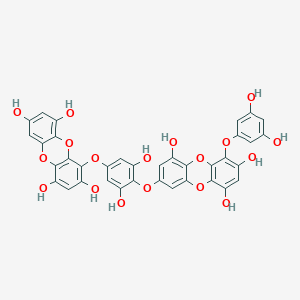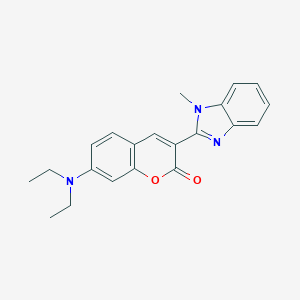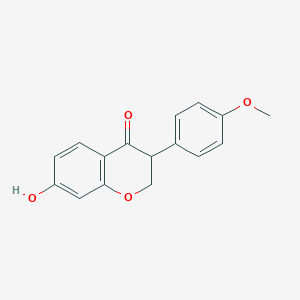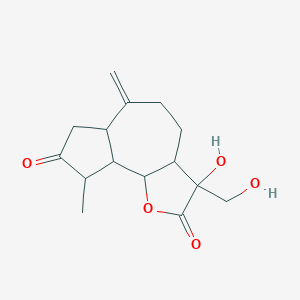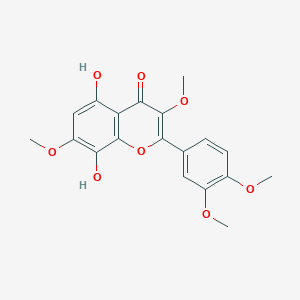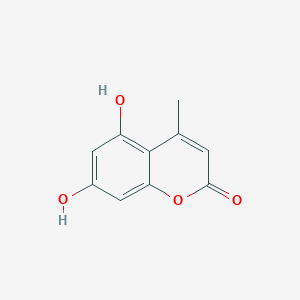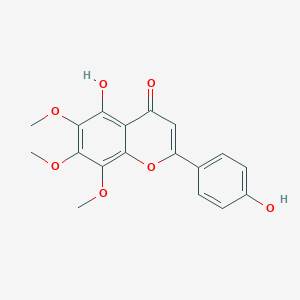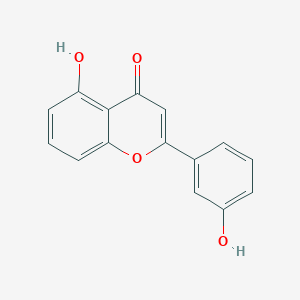
5,3'-Dihydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,3'-Dihydroxyflavone (DHFL) is a naturally occurring flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. DHFL possesses a unique chemical structure that enables it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
5,3'-Dihydroxyflavone exerts its biological effects through various mechanisms, including the activation of the TrkB receptor, inhibition of the Wnt/β-catenin signaling pathway, and modulation of the AMPK/mTOR signaling pathway. 5,3'-Dihydroxyflavone has been shown to activate the TrkB receptor, which plays a crucial role in neuronal survival and synaptic plasticity. 5,3'-Dihydroxyflavone also inhibits the Wnt/β-catenin signaling pathway, which is involved in the development of cancer and other diseases. Finally, 5,3'-Dihydroxyflavone modulates the AMPK/mTOR signaling pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
5,3'-Dihydroxyflavone has been shown to exert various biochemical and physiological effects, including the promotion of neuronal survival, enhancement of synaptic plasticity, inhibition of cancer cell proliferation and migration, improvement of glucose metabolism and insulin sensitivity, and reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,3'-Dihydroxyflavone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 5,3'-Dihydroxyflavone also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 5,3'-Dihydroxyflavone research, including the development of novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential, the investigation of 5,3'-Dihydroxyflavone's potential in the treatment of other diseases such as cardiovascular disease and inflammatory disorders, and the exploration of 5,3'-Dihydroxyflavone's mechanisms of action at the molecular level.
Conclusion:
In conclusion, 5,3'-Dihydroxyflavone is a promising natural compound with potential therapeutic applications in various diseases. 5,3'-Dihydroxyflavone's unique chemical structure and ability to interact with various biological targets make it a promising candidate for drug development. Further research is needed to fully understand 5,3'-Dihydroxyflavone's mechanisms of action and to develop novel 5,3'-Dihydroxyflavone derivatives with improved bioavailability and therapeutic potential.
Métodos De Síntesis
5,3'-Dihydroxyflavone can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 5,3'-Dihydroxyflavone involves the reaction of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosinase or laccase to catalyze the conversion of flavanone to 5,3'-Dihydroxyflavone. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce 5,3'-Dihydroxyflavone.
Aplicaciones Científicas De Investigación
5,3'-Dihydroxyflavone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. 5,3'-Dihydroxyflavone has been shown to possess neuroprotective properties by promoting the survival of neurons and enhancing synaptic plasticity. 5,3'-Dihydroxyflavone has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells. Additionally, 5,3'-Dihydroxyflavone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
Propiedades
Número CAS |
6665-68-5 |
|---|---|
Nombre del producto |
5,3'-Dihydroxyflavone |
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H |
Clave InChI |
SZMQXDYEGKRZDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |
Sinónimos |
5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



